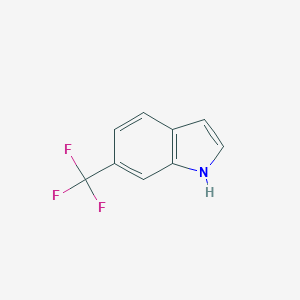

6-(Trifluoromethyl)indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYBYPREOVLFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380547 | |

| Record name | 6-(Trifluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-43-9 | |

| Record name | 6-(Trifluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13544-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a practical and efficient synthesis of 6-(trifluoromethyl)indole, a crucial building block in medicinal chemistry and materials science. Recognizing the synthetic challenges posed by specific starting materials, this document focuses on the well-established Leimgruber-Batcho indole synthesis. The guide details the necessary precursor synthesis of 4-(trifluoromethyl)-2-nitrotoluene and the subsequent two-step indole formation. Experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the successful laboratory-scale synthesis of the target compound. Additionally, a critical analysis of a hypothetical synthesis pathway starting from 4-amino-3-methylbenzonitrile is presented to highlight the chemical impracticalities of this route.

Introduction

Trifluoromethylated indoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound serves as a key intermediate in the synthesis of various bioactive molecules. While numerous methods for indole synthesis exist, the practical and scalable production of specific substituted indoles often requires a carefully designed synthetic strategy. This guide focuses on the Leimgruber-Batcho indole synthesis, a reliable method for preparing indoles from o-nitrotoluene precursors.

Discussion of Synthetic Strategy

The Leimgruber-Batcho Approach: A Practical Pathway

The Leimgruber-Batcho indole synthesis is a highly effective method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1][2] The synthesis proceeds in two main stages:

-

Enamine Formation: Condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[2]

-

Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which is followed by intramolecular cyclization and elimination of dimethylamine to yield the indole ring.[1][2]

For the synthesis of this compound, the required starting material for this pathway is 4-(trifluoromethyl)-2-nitrotoluene .

Analysis of the Proposed Synthesis from 4-Amino-3-methylbenzonitrile

A synthetic route commencing from 4-amino-3-methylbenzonitrile to produce this compound is not described in the literature and presents significant and likely insurmountable chemical challenges. A hypothetical pathway would necessitate a series of complex and low-yielding transformations:

-

Conversion of the Amino Group to a Trifluoromethyl Group: This would likely involve a Sandmeyer-type trifluoromethylation of the corresponding diazonium salt.[3][4] This reaction is not always high-yielding and requires specific, often expensive, trifluoromethylating agents.

-

Repositioning of the Methyl Group: The starting material has a methyl group at position 3, whereas the required intermediate for a Leimgruber-Batcho synthesis would have it at position 2 relative to the nitro group. A positional isomerization of substituents on a benzene ring is not a straightforward transformation.

-

Removal of the Nitrile Group: The cyano group would need to be removed from the aromatic ring. While reductive decyanation methods exist, they add complexity and reduce the overall yield.[5][6][7]

-

Introduction of a Nitro Group: A nitro group would need to be introduced at the correct position (ortho to the methyl group) to facilitate the Leimgruber-Batcho cyclization.

The combination of these difficult transformations makes the synthesis of this compound from 4-amino-3-methylbenzonitrile an impractical and inefficient approach.

Established Synthesis of this compound

The recommended and most practical synthesis of this compound is a two-part process: the synthesis of the key intermediate, 4-(trifluoromethyl)-2-nitrotoluene, followed by the Leimgruber-Batcho indole synthesis.

Experimental Protocols

Part 1: Synthesis of 4-(Trifluoromethyl)-2-nitrotoluene

A practical route to the key intermediate involves the trifluoromethylation of a suitable precursor, such as 2-chloro-4-nitrotoluene, which can be synthesized from 3-chloro-4-methylaniline via a Sandmeyer reaction.

Step 1a: Synthesis of 2-Chloro-4-nitrotoluene from 3-Chloro-4-methylaniline

-

Diazotization: To a stirred solution of 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: The resulting diazonium salt solution is slowly added to a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is then warmed to room temperature and stirred for several hours.

-

Work-up: The mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Step 1b: Synthesis of 4-(Trifluoromethyl)-2-nitrotoluene

This transformation can be achieved via a copper-mediated trifluoromethylation.

-

Reaction Setup: In a high-pressure reaction vessel, 2-chloro-4-nitrotoluene (1 equivalent), copper(I) iodide (1.5 equivalents), and a suitable solvent such as HMPA or DMF are combined.

-

Trifluoromethylation: The vessel is charged with trifluoromethyl iodide (CF₃I) (2-3 equivalents) and heated to 150-160 °C for 24-48 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Part 2: Leimgruber-Batcho Synthesis of this compound

Step 2a: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-4-(trifluoromethyl)phenyl)ethenamine

-

Reaction: A solution of 4-(trifluoromethyl)-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

-

Heating: The mixture is heated to reflux (approximately 120-130 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red solid or oil and can be used in the next step without further purification.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]

- 7. Decyanation [organic-chemistry.org]

Spectroscopic Profile of 6-(Trifluoromethyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(trifluoromethyl)indole, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents expected spectroscopic characteristics based on known data for closely related fluorinated indole derivatives and general principles of spectroscopic analysis. Detailed, standardized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on analogous compounds. These values serve as a reference for researchers involved in the synthesis and characterization of this and similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.5 | br s | - | N-H (Indole) |

| ~7.8 - 8.0 | s | - | H-7 |

| ~7.6 - 7.8 | d | ~8.0 - 9.0 | H-4 |

| ~7.3 - 7.5 | d | ~8.0 - 9.0 | H-5 |

| ~7.2 - 7.4 | m | - | H-2 |

| ~6.5 - 6.7 | m | - | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~136 - 138 | C-7a |

| ~125 - 128 (q) | CF₃ |

| ~124 - 126 | C-2 |

| ~120 - 123 (q) | C-6 |

| ~120 - 122 | C-3a |

| ~118 - 120 | C-5 |

| ~110 - 112 | C-4 |

| ~102 - 104 | C-3 |

| ~115 - 117 | C-7 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (CDCl₃, 376 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Medium | N-H Stretch |

| ~3100 - 3150 | Medium | Aromatic C-H Stretch |

| ~1600 - 1620 | Medium | C=C Stretch (Aromatic) |

| ~1450 - 1550 | Strong | C=C Stretch (Aromatic) |

| ~1100 - 1350 | Strong | C-F Stretch (Trifluoromethyl) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - F]⁺ |

| 116 | High | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS (δ 0.00).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 160 ppm

-

Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16).

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz

-

Pulse Program: Standard single-pulse

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Spectral Width: -50 to -80 ppm

-

Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an external standard such as CFCl₃ (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Processing: Background subtraction and ATR correction.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: GC-MS system

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Inlet System: Gas chromatography (GC) for sample introduction.

-

Column: Standard non-polar capillary column (e.g., HP-5MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-(Trifluoromethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)indole is a crucial heterocyclic building block in modern medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (CF₃) group onto the indole scaffold at the 6-position significantly modulates the molecule's physicochemical and biological properties. The CF₃ group is a powerful bioisostere for a methyl group but possesses starkly different electronic characteristics; it is strongly electron-withdrawing and highly lipophilic. These features can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this compound a sought-after intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[1][2][3]

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, offering detailed data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Chemical and Physical Properties

The trifluoromethyl group imparts unique properties to the indole core. The electron-withdrawing nature of the CF₃ group increases the acidity of the N-H proton compared to unsubstituted indole and influences the electron density of the aromatic system. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃N | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| CAS Number | 13544-43-9 | [1][4] |

| Appearance | Light yellow to white/brown crystalline powder or solid | [1][4] |

| Melting Point | 99-107 °C | [1] |

| Boiling Point | Not available | |

| logP (Predicted) | 2.67 (for 6-(Trifluoromethyl)indoline) | [5] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų (for 6-(Trifluoromethyl)indoline) | [5] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage Conditions | Store at 0-8 °C, in a dark place under an inert atmosphere | [1][6] |

Note: Some data, such as logP and TPSA, are based on the closely related indoline structure and serve as a reasonable estimate.

Reactivity and Functionalization

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing trifluoromethyl group on the benzene ring.

Electrophilic Aromatic Substitution (EAS)

The indole nucleus is highly reactive toward electrophiles, with substitution preferentially occurring at the C3 position.[7] This is because the intermediate carbocation (Wheland intermediate) formed by attack at C3 is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

The CF₃ group at the 6-position is a strong deactivating group due to its electron-withdrawing inductive effect (-I).[8] This reduces the overall nucleophilicity of the indole ring system, making electrophilic aromatic substitution reactions slower compared to unsubstituted indole. However, the directing effect still overwhelmingly favors substitution at the C3 position.

Caption: Logical diagram of CF₃ group's electronic effects on indole reactivity.

Common EAS Reactions:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (prepared from DMF and POCl₃).[9][10] It is a reliable method for producing 3-formylindole derivatives, which are versatile synthetic intermediates.[11][12]

-

Friedel-Crafts Acylation/Alkylation: Acylation, typically with an acid anhydride or acyl chloride and a Lewis acid catalyst, occurs at C3.[13] Asymmetric Friedel-Crafts alkylations have also been developed using various chiral catalysts to introduce alkyl groups at the C3 position with high enantioselectivity.[14][15][16]

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen at the C3 position.

N-Functionalization

The N-H proton of the indole is acidic and can be removed by a base to form an indolide anion. This anion is a potent nucleophile and can be alkylated, acylated, or used in other coupling reactions. The electron-withdrawing CF₃ group increases the acidity of the N-H proton, facilitating its deprotonation.

Generic Protocol for N-Alkylation:

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

To functionalize the benzene ring of this compound, it must first be halogenated (e.g., at the C4, C5, or C7 position). The resulting halo-indole is then a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[17][18] The Suzuki-Miyaura coupling is one of the most common methods used.[19]

Generic Protocol for Suzuki-Miyaura Coupling of a 6-CF₃-Bromoindole Derivative: This protocol outlines a general procedure for coupling a bromo-substituted this compound with an arylboronic acid.[20][21]

-

Reagent Preparation: In a dry Schlenk tube or reaction vial, combine the bromo-6-(trifluoromethyl)indole derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.[22] Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[23] Derivatives have been investigated as potent inhibitors for a range of targets, including protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

The incorporation of the CF₃ group can enhance binding to the target protein's active site, often through favorable hydrophobic and electrostatic interactions, while simultaneously blocking metabolic pathways, thereby increasing the drug's half-life.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. accms.mobility.niche.tohoku.ac.jp [accms.mobility.niche.tohoku.ac.jp]

- 14. Asymmetric Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Pyruvate Catalyzed by a Dinuclear Zinc Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Crystal Structure of 6-(Trifluoromethyl)indole: A Review of Available Data

For Immediate Release

Shanghai, China – December 24, 2025 – An extensive review of publicly available scientific databases and literature reveals a notable absence of a determined crystal structure for the compound 6-(Trifluoromethyl)indole. Despite its relevance in medicinal chemistry and materials science, detailed crystallographic data, including unit cell dimensions, bond lengths, and angles, does not appear to be published in the public domain. This whitepaper summarizes the available information on this compound and outlines the methodology of the search conducted.

While a definitive crystal structure remains elusive, other physicochemical properties of this compound have been documented. This information is crucial for researchers working with this compound in areas such as drug development and organic synthesis.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 185.15 g/mol | Sigma-Aldrich, Chem-Impex[2] |

| Appearance | White to green to brown crystals or powder | Thermo Fisher Scientific |

| Melting Point | 99-107 °C | Chem-Impex[2] |

| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | FC(F)(F)c1ccc2cc[nH]c2c1 | Sigma-Aldrich |

Table 1: Physicochemical Properties of this compound

Applications and Research Interest

This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group can enhance the metabolic stability and binding affinity of molecules to biological targets.[2] Its applications are noted in the following areas:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various drug candidates.

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Materials Science: Employed in the creation of specialized polymers and materials.

Methodology of Literature and Database Search

A comprehensive search for the crystal structure of this compound was conducted using multiple scientific search engines and databases. The search queries included "crystal structure of this compound", "this compound crystallographic data", and targeted searches within the Cambridge Crystallographic Data Centre (CCDC). Despite these efforts, no specific records containing the solved crystal structure were identified.

Logical Workflow for Structure Determination

For researchers interested in determining the crystal structure of this compound, a general experimental workflow is outlined below. This diagram illustrates the typical steps involved in single-crystal X-ray crystallography.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion

While the exact crystal structure of this compound is not currently available in the public domain, its importance in various fields of chemical research is evident. The determination and publication of its crystal structure would be a valuable contribution to the scientific community, providing deeper insights into its solid-state properties and intermolecular interactions. It is hoped that this document provides a useful summary of the existing knowledge and a framework for future structural studies.

References

Solubility Profile of 6-(Trifluoromethyl)indole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(trifluoromethyl)indole, a key building block in medicinal chemistry and materials science. The introduction of the trifluoromethyl group significantly influences the molecule's physicochemical properties, including its solubility in various organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information and presents a standardized experimental protocol for its determination. This guide is intended to assist researchers and professionals in handling and utilizing this compound for various applications, from synthetic chemistry to drug discovery and development.

Introduction

This compound (CAS No. 13544-43-9) is a substituted indole derivative with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol .[1][2] The presence of a trifluoromethyl (-CF₃) group at the 6-position of the indole ring imparts unique electronic properties and enhances its reactivity and solubility in a range of organic solvents.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its solubility is critical for reaction optimization, formulation development, and biological screening.

Physicochemical Properties

-

Appearance: Light yellow to white or brown crystalline powder or granules.[1][3][4]

-

Melting Point: 99-107 °C.[1]

-

Storage: Recommended storage at 0-8 °C.[1]

Solubility Data

The following table summarizes the anticipated qualitative solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Chemical Formula | Polarity Index | Anticipated Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 25°C |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | High | Data not available |

| Ethanol | C₂H₅OH | 4.3 | High | Data not available |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | Data not available |

| Acetone | (CH₃)₂CO | 5.1 | High | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Medium-High | Data not available |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Data not available |

| Chloroform | CHCl₃ | 4.1 | High | Data not available |

| Toluene | C₇H₈ | 2.4 | Medium | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Low | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.

4.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set at 25 °C (or the desired temperature).

-

Shake the vials at a constant rate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning a standard solution across a UV wavelength range (e.g., 200-400 nm).

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered supernatant (from step 2) with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, its chemical structure suggests favorable solubility in a wide range of common organic solvents. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. Such data is invaluable for the effective use of this versatile compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)indole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group at the 6-position of the indole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite starting materials, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on classical indole ring-forming reactions, namely the Leimgruber-Batcho, Fischer, and to a lesser extent, the Bischler-Möhlau indole syntheses. Each method offers distinct advantages and requires specific starting materials.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for the preparation of indoles from ortho-nitrotoluene derivatives.[1] This two-step process involves the formation of an enamine followed by reductive cyclization.

Starting Material: The key precursor for the synthesis of this compound via this route is 4-nitro-3-(trifluoromethyl)toluene .

Synthesis of 4-Nitro-3-(trifluoromethyl)toluene: This starting material can be synthesized from 3-chlorotrifluoromethyl benzene. The process involves nitration using a mixture of concentrated nitric acid and sulfuric acid.[2]

Experimental Protocol for this compound Synthesis:

Step 1: Enamine Formation A mixture of 4-nitro-3-(trifluoromethyl)toluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization The crude enamine is dissolved in a solvent like ethyl acetate or ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation.[3] Alternative reducing agents such as iron in acetic acid can also be employed.[4] Following the reduction and cyclization, the catalyst is filtered off, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data (Illustrative for analogous 6-fluoroindole synthesis): [3][4]

| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) |

| Enamine Formation | 4-fluoro-2-nitrotoluene, DMF-DMA, DMF | Reflux (130-140) | 2-4 | High (often used crude) |

| Reductive Cyclization (H₂, Pd/C) | Enamine, 10% Pd/C, H₂ (50 psi), Ethyl Acetate | 25-50 | 4-8 | 80-95 |

| Reductive Cyclization (Fe/AcOH) | Enamine, Iron powder, Acetic Acid | 80-100 | 2-6 | 70-85 |

Leimgruber-Batcho Synthesis Workflow

References

6-(Trifluoromethyl)indole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)indole is a crucial heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of a trifluoromethyl group at the 6-position of the indole ring significantly alters the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to various biological targets. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its emerging role in drug discovery, with a focus on its potential modulation of key signaling pathways.

Core Properties of this compound

This compound, also known as 6-(Trifluoromethyl)-1H-indole, is a solid, typically appearing as a white to light yellow or brown powder or crystals. Its fundamental chemical identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13544-43-9 | [1][2] |

| Molecular Formula | C₉H₆F₃N | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Melting Point | 99-107 °C | [1] |

| Appearance | White to green to brown crystals or powder | [2] |

| Solubility | Insoluble in water | [1] |

| SMILES | FC(F)(F)c1ccc2cc[nH]c2c1 | [3] |

| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Two of the most prominent and versatile methods for preparing compounds like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1]

Leimgruber-Batcho Indole Synthesis

This method is often favored for its high yields and mild reaction conditions, making it suitable for industrial-scale production.[4] The synthesis proceeds in two primary steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4]

Experimental Protocol: A General Approach

-

Step 1: Enamine Formation. To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added. The mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.[1]

-

Step 2: Reductive Cyclization. The crude enamine from the previous step is dissolved in a suitable solvent such as ethyl acetate or ethanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation until the reaction is complete. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction, the catalyst or iron residues are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the final indole.[1]

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5]

Experimental Protocol: A General Approach

-

Step 1: Hydrazone Formation. 4-(Trifluoromethyl)phenylhydrazine is dissolved in a suitable solvent like ethanol. An aldehyde or ketone (e.g., acetaldehyde) is added (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward to the next step.[1]

-

Step 2: Indolization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the hydrazone. The mixture is heated, typically between 80-150°C, for 1-4 hours, with the reaction progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]

Caption: Fischer Indole Synthesis Workflow.

Applications in Drug Discovery and Development

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6] The addition of a trifluoromethyl group can significantly enhance a molecule's pharmacological properties.[7]

This compound serves as a key building block in the synthesis of a wide range of bioactive compounds, including those targeting:

-

Neurological Disorders: It is a precursor for compounds being investigated for their effects on the central nervous system.[1]

-

Cancer: Indole derivatives are known to target various components of cancer-related signaling pathways, such as protein kinases and DNA topoisomerase.[6]

-

Infectious Diseases: Trifluoromethylated indoles have been designed and evaluated as potent anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]

-

Inflammatory Diseases: Some indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors for their anti-inflammatory properties.[9]

Potential Modulation of Signaling Pathways

While specific signaling pathways directly modulated by this compound are still under active investigation, the broader class of indole derivatives is known to interact with several key cellular signaling cascades.

The Ras-Related Signaling Pathway

The Ras-related signaling pathway is crucial in cell development and differentiation, and its aberrant activation is linked to various cancers.[10] Studies have shown that certain indole derivatives can interfere with this pathway by targeting regulatory factors.[10] For instance, some indole compounds have been shown to inhibit the isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the membrane localization of Ras proteins, thereby impairing downstream signaling.[6]

Caption: Potential Inhibition of the Ras-Raf-MEK-ERK Pathway by Indole Derivatives.

Serotonin Signaling

Indole is a signaling molecule in its own right and shares a structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine).[11] This similarity suggests that indole derivatives could potentially interact with serotonin receptors and transporters, thereby modulating serotonergic signaling.[11] The gut microbiota can produce indole, which can influence host serotonin metabolism and, consequently, physiological processes such as gut motility and immune responses.[11] Given that many drugs for neurological disorders target the serotonin system, this compound and its derivatives are of interest for their potential to modulate these pathways.

Caption: Potential Modulation of Serotonin Signaling by Indole Derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific biological activities and signaling pathway modulation by this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents and innovative technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. Combinatorial effects of tryptophan derivatives serotonin and indole on virulence modulation of enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin signaling to regulate energy metabolism: a gut microbiota perspective - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 6-(Trifluoromethyl)indole: A Comprehensive Technical Guide

Introduction

6-(Trifluoromethyl)indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the thermal stability and decomposition profile of this compound is crucial for establishing safe handling procedures, determining shelf-life, and guiding formulation development. Thermogravimetric Analysis (TGA) is an essential technique for this characterization, providing quantitative information on mass changes as a function of temperature in a controlled atmosphere.

This guide offers a detailed protocol for conducting TGA on this compound, outlines the interpretation of the resulting data, and discusses potential thermal decomposition pathways.

Disclaimer: As of the compilation of this guide, specific experimental TGA data for this compound is not extensively available in peer-reviewed literature. The quantitative data presented herein is hypothetical and illustrative, based on the known thermal properties of indole derivatives and fluorinated aromatic compounds. The experimental protocols and interpretations are provided as a robust framework for researchers to conduct their own analyses.

Data Presentation: Hypothetical TGA Data

The following table summarizes hypothetical quantitative data for the thermogravimetric analysis of this compound under both inert (Nitrogen) and oxidative (Air) atmospheres. The trifluoromethyl group is expected to confer higher thermal stability compared to unsubstituted indole, which begins to degrade at approximately 150°C[1].

| Parameter | Nitrogen Atmosphere | Air Atmosphere | Rationale for Hypothetical Values |

| Sample Mass (mg) | ~5.0 | ~5.0 | A typical sample size for TGA to ensure uniform heating.[2] |

| Heating Rate (°C/min) | 10 | 10 | A standard rate that provides good resolution of thermal events.[3] |

| Onset Decomposition T₅% (°C) | ~350 - 370 | ~340 - 360 | The strong C-F bonds increase thermal stability. Decomposition may start slightly earlier in air due to oxidative processes. |

| Peak Decomposition Temp (°C) (from DTG) | ~380 - 400 | ~370 - 390 (first peak), ~500 - 550 (second peak) | A single major decomposition step is expected in an inert atmosphere. In air, an initial decomposition followed by oxidative combustion of the carbonaceous residue is likely. |

| Mass Loss at 600°C (%) | ~90 - 95 | ~98 - 100 | In nitrogen, some char residue is expected. In air, complete combustion is more likely, leaving minimal residue. |

| Residual Mass at 800°C (%) | < 5 | < 1 | Reflects the near-complete volatilization or combustion of the organic molecule. |

Experimental Protocols

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation

A standard thermogravimetric analyzer is required, equipped with a high-precision microbalance, a furnace capable of reaching at least 800°C, and a system for controlling the atmospheric gas and flow rate.[3]

Sample Preparation

-

Sample Form: The this compound sample should be a fine, homogenous powder to ensure consistent heat distribution.[3] The compound typically appears as white to brown crystals or powder.[4][5]

-

Crucible: Use an inert crucible, typically alumina or platinum.

-

Sample Loading: Accurately weigh approximately 3-5 mg of the powdered sample into the tared TGA crucible. Record the exact initial mass.

TGA Instrument Setup and Execution

-

Blank Run: Perform a preliminary run with an empty crucible through the entire temperature program to establish a baseline. This allows for correction of buoyancy and other instrumental artifacts.

-

Atmosphere:

-

Inert Analysis: Purge the system with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure an oxygen-free environment.[3]

-

Oxidative Analysis: For analysis in an oxidative atmosphere, use a similar flow rate of dry air.

-

-

Heating Program:

-

Data Collection: Continuously record the sample mass, temperature, and time throughout the experiment.

Data Analysis

-

TG Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

DTG Curve: Calculate the first derivative of the TG curve (d(mass)/dT). Plot this on a secondary y-axis. The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss.[7]

-

Determine Key Temperatures:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. Often reported as T₅% (temperature at 5% mass loss).

-

Peak Decomposition Temperature (T_peak): The temperature at the peak of the DTG curve.

-

-

Quantify Mass Loss: Determine the percentage of mass lost during each distinct decomposition step.

-

Residual Mass: Record the percentage of mass remaining at the end of the experiment (e.g., at 800°C).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural factors influencing the thermal stability of this compound.

Discussion of Potential Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving the breakdown of both the indole ring and the trifluoromethyl substituent.

-

Under an Inert Atmosphere (Nitrogen):

-

Initial Bond Scission: The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. The thermal decomposition of the indole ring itself can be initiated by H-atom ejection or cleavage of the N-C bond in the pyrrole ring moiety.[8]

-

Fragmentation of Indole Ring: At elevated temperatures, the indole ring structure will fragment. Studies on unsubstituted indole show decomposition products including acetylene (C₂H₂), hydrogen cyanide (HCN), and various nitriles.[8] Similar fragmentation patterns are plausible for the substituted indole.

-

Role of the -CF3 Group: The trifluoromethyl group is very stable. Its decomposition likely involves the release of highly reactive fluorine-containing species. The primary pathway for the decomposition of many per- and polyfluoroalkyl substances (PFAS) involves HF elimination.[9] This could lead to the formation of difluorocarbene intermediates or other complex fluorinated fragments.

-

Char Formation: The condensation of aromatic rings at high temperatures can lead to the formation of a carbonaceous residue (char), which would account for the small residual mass observed at the end of the analysis.

-

-

Under an Oxidative Atmosphere (Air):

-

Oxidative Attack: In the presence of oxygen, decomposition can be initiated at slightly lower temperatures. The initial steps may be similar to those in the inert atmosphere, but the fragments will immediately react with oxygen.

-

Combustion: The primary decomposition will be followed by the exothermic combustion of the organic fragments and any char formed.

-

Final Products: The expected final decomposition products in air are simple gaseous molecules such as carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and hydrogen fluoride (HF). This would result in a more complete mass loss compared to the analysis under nitrogen.

-

This comprehensive guide provides a foundational framework for the thermogravimetric analysis of this compound. Researchers can adapt and refine the provided protocols to suit their specific instrumentation and research objectives, contributing valuable data to the fields of pharmaceutical science and materials characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. L17009.MD [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Quantum Chemical Blueprint of 6-(Trifluoromethyl)indole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents.[1][2][3] The trifluoromethyl substituent is a bioisostere often employed to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4] Understanding the fundamental quantum chemical properties of 6-(trifluoromethyl)indole is therefore crucial for the rational design of novel therapeutics.[7]

Quantum chemical calculations provide a powerful tool to elucidate molecular properties that are often difficult or impossible to measure experimentally. These methods can predict optimized geometries, vibrational frequencies, electronic properties, and reactivity indices, offering a detailed picture of the molecule's behavior at the atomic level. This guide outlines the theoretical framework and computational workflow for a thorough in-silico analysis of this compound.

Computational Methodology

The following section details the proposed computational protocols for the quantum chemical analysis of this compound, based on standard practices for similar molecular systems.[3][6]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Table 1: Proposed Computational Parameters for Geometry Optimization

| Parameter | Recommended Value | Justification |

| Software | Gaussian, ORCA, etc. | Widely used and validated quantum chemistry packages. |

| Method | DFT: B3LYP, M06-2X | B3LYP is a widely used functional; M06-2X is good for non-covalent interactions.[3] |

| Basis Set | 6-311++G(d,p) | Provides a good balance between accuracy and computational cost for organic molecules. |

| Solvation Model | PCM or SMD (with water or DMSO) | To simulate the effect of a solvent environment, which is crucial for biological relevance. |

Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance in Drug Design |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding non-covalent interactions. |

| Global Reactivity Descriptors | Chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). | Quantify the overall reactivity of the molecule. |

| Local Reactivity Descriptors (Fukui Functions) | Describe the reactivity at each atomic site. | Pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack. |

These calculations provide a quantitative basis for predicting how this compound will interact with biological targets.

Expected Quantitative Data

While specific values require performing the actual calculations, the following tables present the expected format for the key quantitative data that would be obtained from a computational study of this compound.

Table 3: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-C3 | Value |

| N1-C2 | Value | |

| C6-C(F3) | Value | |

| Bond Angles | C2-N1-C7a | Value |

| C5-C6-C(F3) | Value | |

| Dihedral Angle | C3-C3a-C4-C5 | Value |

Table 4: Predicted Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| 1 | Value | Value | N-H stretch |

| 2 | Value | Value | C-F symmetric stretch |

| 3 | Value | Value | Indole ring breathing |

Table 5: Calculated Electronic Properties

| Property | Value (a.u. or eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

| Chemical Hardness (η) | Value |

| Electrophilicity Index (ω) | Value |

Visualizing Computational Workflows and Molecular Properties

Visual representations are essential for understanding complex computational workflows and the resulting molecular properties.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.

Conclusion and Future Directions

This guide has outlined a robust computational framework for the in-depth quantum chemical characterization of this compound. The proposed calculations will yield valuable data on the molecule's geometry, stability, and electronic properties, which are critical for understanding its potential as a pharmaceutical building block. The insights gained from such a study can guide the synthesis of novel derivatives with improved activity and selectivity, ultimately accelerating the drug discovery process. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data, such as X-ray crystallography and spectroscopic analysis. Furthermore, the calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[1][5]

References

- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and molecular modeling studies of indole-based antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking | MDPI [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Use of 6-(Trifluoromethyl)indole in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the indole ring significantly enhances the therapeutic potential of these molecules. The electron-withdrawing nature and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity of the resulting compounds. These desirable properties make 6-(trifluoromethyl)indole a valuable starting material in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).

Advantages of the this compound Moiety

The inclusion of the this compound moiety in kinase inhibitors offers several advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended in vivo half-life of the drug molecule.

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity of the indole N-H proton, potentially affecting hydrogen bonding interactions with the target kinase.

-

Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to favorable interactions within the ATP-binding pocket of kinases, resulting in higher potency.

Synthesis of a Dual EGFR/SRC Kinase Inhibitor from this compound

Experimental Protocol: Hypothetical Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a potential synthetic pathway. Note: This is a generalized procedure and would require optimization for specific target molecules.

Step 1: N-Protection of this compound

-

To a solution of 6-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O (1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-6-(trifluoromethyl)indole.

Step 2: C3-Halogenation of N-Boc-6-(trifluoromethyl)indole

-

Dissolve N-Boc-6-(trifluoromethyl)indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to afford 3-iodo-N-Boc-6-(trifluoromethyl)indole.

Step 3: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 3-iodo-N-Boc-6-(trifluoromethyl)indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for example, potassium carbonate (K2CO3, 2.0 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled product.

Step 4: N-Deprotection and Further Functionalization

-

Dissolve the product from Step 3 in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine can then be further functionalized, for example, by reaction with an appropriate isocyanate to form a urea linkage, a common feature in many kinase inhibitors.

Quantitative Data: Inhibitory Activity of Indole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indole-derived kinase inhibitors against EGFR and SRC kinases. While not all of these compounds are explicitly derived from this compound, they represent the potency that can be achieved with the indole scaffold.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 16 | EGFR | 1.026 | [2] |

| Compound 16 | SRC | 0.002 | [2] |

| Urea Derivative 6 | SRC | - (89.68% inhibition at 40 µM) | [3] |

| Urea Derivative 7 | SRC | - (85.34% inhibition at 40 µM) | [3] |

| Urea Derivative 8 | SRC | - (80.12% inhibition at 40 µM) | [3] |

| Urea Derivative 9 | SRC | - (88.45% inhibition at 40 µM) | [3] |

| Urea Derivative 10 | SRC | - (82.76% inhibition at 40 µM) | [3] |

| Urea Derivative 11 | SRC | - (86.21% inhibition at 40 µM) | [3] |

Signaling Pathways and Experimental Workflows

EGFR and SRC Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Src are key components of signaling pathways that regulate cell proliferation, survival, and migration.[2] Their aberrant activation is a common driver of cancer. Dual inhibition of both EGFR and Src is a promising therapeutic strategy to overcome resistance and achieve a more potent anti-cancer effect.

Caption: Dual inhibition of EGFR and SRC pathways by a this compound-based inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor involves a multi-step process from initial synthesis to biological evaluation.

References

6-(Trifluoromethyl)indole: A Versatile Precursor for the Development of Novel Agrochemical Fungicides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The continuous evolution of fungal resistance to existing agrochemical fungicides necessitates the discovery and development of new active ingredients with novel modes of action. The indole scaffold has emerged as a promising platform for the design of new fungicides due to its broad spectrum of biological activities.[1] The incorporation of a trifluoromethyl group into the indole ring, specifically at the 6-position, has been shown to significantly enhance the fungicidal efficacy of these compounds.[2] The trifluoromethyl group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, making 6-(trifluoromethyl)indole a valuable precursor for the synthesis of next-generation agrochemical fungicides.[2]

This document provides detailed application notes on the use of this compound as a precursor for agrochemical fungicides, including a summary of fungicidal activity data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the proposed mechanism of action and drug discovery workflow.

Data Presentation: Fungicidal Activity of this compound Derivatives

The following table summarizes the in vitro fungicidal activity (EC₅₀ in µg/mL) of representative 2-aryl-4-hydroxy-6-trifluoromethylindole derivatives against a panel of economically important plant pathogenic fungi.[2]

| Compound ID | R | Fungus | EC₅₀ (µg/mL)[2] |

| 1a | H | Venturia inaequalis | 10-20 |

| Rhizoctonia solani | >60 | ||

| Fusarium oxysporum | >60 | ||

| Fusarium moniliforme | >60 | ||

| Botrytis cinerea | 30-40 | ||

| Sclerotinia sclerotiorum | 1-10 | ||

| 1b | CH₃ | Venturia inaequalis | 10-20 |

| Rhizoctonia solani | >60 | ||

| Fusarium oxysporum | >60 | ||

| Fusarium moniliforme | >60 | ||

| Botrytis cinerea | 30-40 | ||

| Sclerotinia sclerotiorum | 1-10 | ||

| Triadimefon | (Reference) | Venturia inaequalis | 20-30 |

| Rhizoctonia solani | >60 | ||

| Fusarium oxysporum | >60 | ||

| Fusarium moniliforme | >60 | ||

| Botrytis cinerea | >60 | ||

| Sclerotinia sclerotiorum | 20-30 |

Experimental Protocols

Synthesis of 2-Aryl-4-hydroxy-6-trifluoromethylindoles (1a, 1b)

This protocol is based on the synthesis described by Aleksanyan et al.[2]

Materials:

-

1,3-Dinitro-5-trifluoromethylbenzene

-

Substituted acetophenone (e.g., acetophenone, propiophenone)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of O-aryloximes: A solution of 1,3-dinitro-5-trifluoromethylbenzene (1.0 eq) and the appropriate substituted acetophenone (1.1 eq) in anhydrous ethanol is treated with a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature. The reaction mixture is stirred for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-aryloxime, which can be used in the next step without further purification.

-

Reductive Cyclization: The crude O-aryloxime is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-hydroxy-6-trifluoromethylindole.

In Vitro Antifungal Activity Assay

This protocol describes a general method for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi.

Materials:

-

Synthesized this compound derivatives

-

Pure cultures of target fungi (e.g., Venturia inaequalis, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes, pipettes, and other microbiology lab equipment

Procedure:

-